The Origin and Scientific Profile of Erythroxytriol P: An In-depth Technical Guide
The Origin and Scientific Profile of Erythroxytriol P: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythroxytriol P is a naturally occurring diterpenoid first isolated from the heartwood of Erythroxylum monogynum Roxb. Contrary to some database entries that erroneously classify it as a tropane alkaloid, Erythroxytriol P possesses an ent-atisane skeleton, a distinct tetracyclic diterpene framework. This guide provides a comprehensive overview of the origin, chemical properties, and the broader biological context of Erythroxytriol P, addressing the initial ambiguity surrounding its chemical nature. While specific bioactivity studies on Erythroxytriol P are not available in the current body of scientific literature, this document summarizes the known biological activities of extracts from its source organism, Erythroxylum monogynum, and the general bioactivities associated with the ent-atisane class of diterpenoids. Detailed experimental protocols for its isolation and complete spectroscopic data from the primary literature are limited; however, a generalized methodology for the isolation of diterpenoids from Erythroxylum species is presented.
Introduction and Origin
Erythroxytriol P was first reported in the scientific literature in 1967 by J. D. Connolly and colleagues in the Journal of the Chemical Society C. The compound was isolated from the heartwood of Erythroxylum monogynum, a plant species belonging to the Erythroxylaceae family.[1] Initial confusion in some chemical databases has led to the misclassification of Erythroxytriol P as a tropane alkaloid, likely due to the prevalence of cocaine and related compounds in other species of the Erythroxylum genus. However, its structural elucidation confirmed it to be a C20 diterpenoid with an ent-atisane backbone.
Physicochemical Properties
The fundamental physicochemical properties of Erythroxytriol P are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₆O₃ | [2][3] |
| Molecular Weight | 324.5 g/mol | [2][3] |
| CAS Number | 7121-99-5 | [3][4] |
| Chemical Class | ent-Atisane Diterpenoid | Inferred from primary literature |
| Natural Source | Erythroxylum monogynum (heartwood) | [1] |
| Also reported in | Sapium discolor | [2][3] |
Experimental Protocols
While the detailed experimental protocol from the original 1967 publication is not readily accessible, a general procedure for the isolation of diterpenoids from the heartwood of Erythroxylum species can be outlined as follows. This protocol is based on common phytochemical extraction and separation techniques.
A. General Protocol for the Isolation of Diterpenoids from Erythroxylum Heartwood
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Preparation of Plant Material: The heartwood of Erythroxylum monogynum is collected, air-dried, and ground into a coarse powder to increase the surface area for solvent extraction.
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Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with a non-polar solvent, such as n-hexane or petroleum ether, to isolate lipophilic compounds, including diterpenoids. This is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking over several days.
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Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
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Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
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Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography or by preparative TLC to yield the pure diterpenoids.
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Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).
Logical and Experimental Workflows
The following diagrams illustrate the general workflow for natural product isolation and the biosynthetic pathway for the core skeleton of Erythroxytriol P.
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of pure Erythroxytriol P. However, studies on the crude extracts of Erythroxylum monogynum and the general class of ent-atisane diterpenoids provide some context for its potential biological relevance.
A. Bioactivity of Erythroxylum monogynum Extracts
Extracts from various parts of Erythroxylum monogynum have been investigated for a range of pharmacological activities. It is important to note that these activities are due to the complex mixture of phytochemicals present in the extracts and cannot be attributed to Erythroxytriol P alone. Reported activities include:
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Antimicrobial activity: Leaf extracts have shown potential against various microorganisms.[5][6]
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Antioxidant activity: Both aqueous and ethanolic leaf extracts have demonstrated antioxidant properties.[7][8]
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Hepatoprotective activity: Methanolic leaf extracts have shown protective effects against paracetamol-induced liver toxicity in animal models.
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Antidiabetic activity: Chloroform fractions of the plant have been reported to control blood glucose levels in diabetic rats.[9]
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Antitumor and Cytotoxic activity: Methanolic extracts have exhibited cytotoxic activity against brine shrimp and antitumor activity in a carrot disc bioassay.[5]
B. General Bioactivity of ent-Atisane Diterpenoids
The ent-atisane class of diterpenoids, to which Erythroxytriol P belongs, is known for a variety of biological activities. While these are not specific to Erythroxytriol P, they indicate the potential pharmacological relevance of this structural class. These activities include:
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Cytotoxic and Antitumor activity
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Antibacterial and Antifungal activity
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Anti-inflammatory activity
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Antiviral activity
Conclusion and Future Directions
Erythroxytriol P is an ent-atisane diterpenoid originating from Erythroxylum monogynum. The initial misclassification as a tropane alkaloid has been clarified through a review of the available literature. While its physicochemical properties are documented, a significant gap exists in the scientific knowledge regarding its specific biological activities and its potential role in any signaling pathways. The bioactivities observed in the crude extracts of Erythroxylum monogynum and the broader ent-atisane class of compounds suggest that Erythroxytriol P could be a valuable subject for future pharmacological investigation. Further research is warranted to isolate sufficient quantities of this compound for comprehensive bioactivity screening and to explore its potential therapeutic applications.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Erythroxytriol P | CAS:7121-99-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 7121-99-5: Erythroxytriol P | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Evaluation of Potential Phytochemicals and Phyto Pharmacological Activities of Erythroxylum Monogynum Roxb. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ajmhr.com [ajmhr.com]
- 8. ijbio.com [ijbio.com]
- 9. researchgate.net [researchgate.net]
